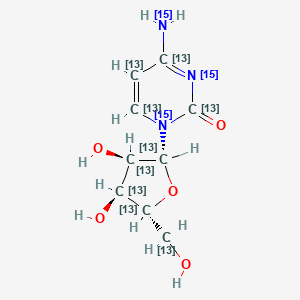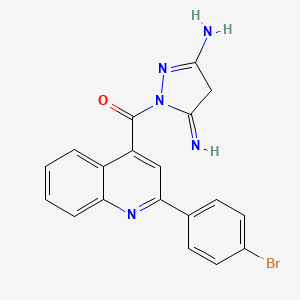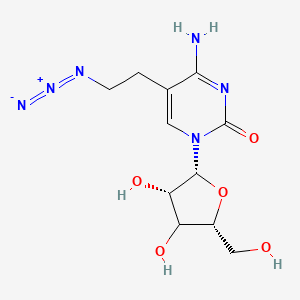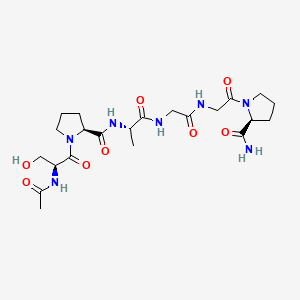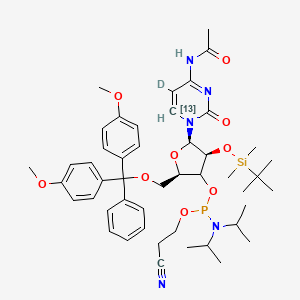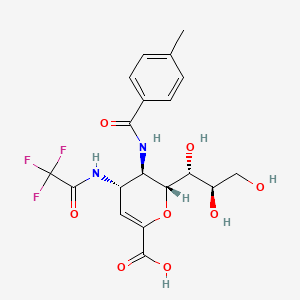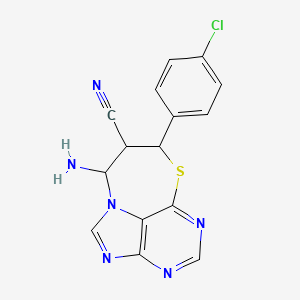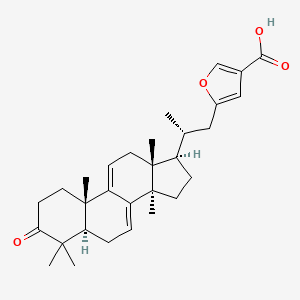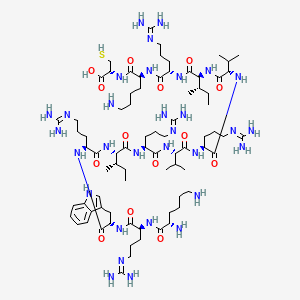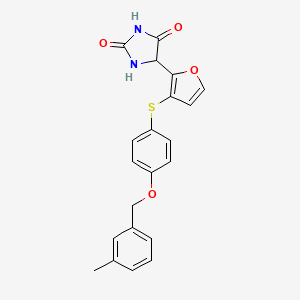
Aderamastat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aderamastat, also known as FP-025, is a highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key regulator of tissue extracellular matrix and modulator of matrikine signaling. This compound targets inflammatory and fibrotic diseases, making it a promising therapeutic candidate for conditions such as allergic asthma, chronic obstructive pulmonary disease (COPD), interstitial lung diseases, and cardiac sarcoidosis .
Métodos De Preparación
The synthesis of Aderamastat involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to ensure purity and stability . Industrial production methods also involve stringent quality control measures to maintain the efficacy and safety of the compound .
Análisis De Reacciones Químicas
Aderamastat undergoes various chemical reactions, primarily focusing on its interaction with MMP-12. The compound is designed to inhibit the enzymatic activity of MMP-12, thereby preventing the degradation of the extracellular matrix. Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding of this compound to MMP-12. The major products formed from these reactions are stable complexes that inhibit the activity of MMP-12 .
Aplicaciones Científicas De Investigación
Aderamastat has been extensively studied for its potential therapeutic applications in various fields:
Mecanismo De Acción
Aderamastat exerts its effects by selectively inhibiting the activity of MMP-12. MMP-12 plays a crucial role in the degradation of the extracellular matrix, which is a key process in inflammation and fibrosis. By inhibiting MMP-12, this compound prevents the breakdown of the extracellular matrix, thereby reducing inflammation and tissue damage. The molecular targets of this compound include the active site of MMP-12, where it binds and inhibits the enzyme’s activity .
Comparación Con Compuestos Similares
Aderamastat is unique in its high selectivity for MMP-12 compared to other metalloproteinase inhibitors. Similar compounds include:
Marimastat: Another metalloproteinase inhibitor, but it has a broader spectrum of activity and is less selective for MMP-12.
Linvemastat (FP-020): A follow-on MMP-12 inhibitor developed by Foresee Pharmaceuticals, currently in Phase 1 studies for severe asthma, COPD, and inflammatory bowel disease.
This compound’s uniqueness lies in its high selectivity and oral bioavailability, making it a promising candidate for the treatment of inflammatory and fibrotic diseases .
Propiedades
Fórmula molecular |
C21H18N2O4S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O4S/c1-13-3-2-4-14(11-13)12-27-15-5-7-16(8-6-15)28-17-9-10-26-19(17)18-20(24)23-21(25)22-18/h2-11,18H,12H2,1H3,(H2,22,23,24,25) |
Clave InChI |
CXEKSVVDMIAMLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


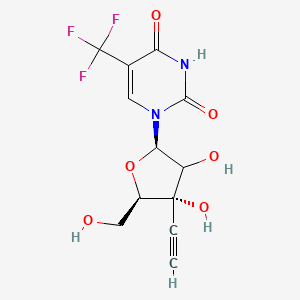
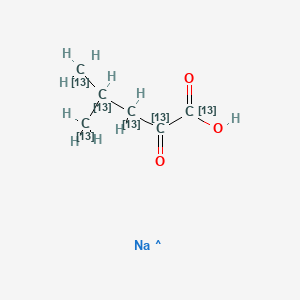
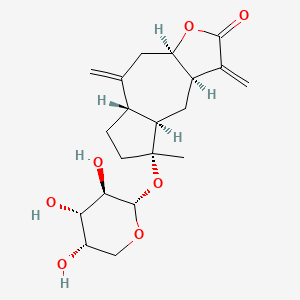
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
